(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(morpholino)methanone
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Description
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C14H20N2O3S and its molecular weight is 296.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that furan derivatives have been found to exhibit protein tyrosine kinase inhibitory activity . Protein kinases play a crucial role as cell function regulators in signal transduction pathways that regulate numerous cellular functions .
Mode of Action
Furan derivatives have been reported to inhibit protein tyrosine kinases , which could suggest that (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(morpholino)methanone may interact with these enzymes, leading to changes in cellular signaling.
Biochemical Pathways
Given the potential protein tyrosine kinase inhibitory activity of furan derivatives , it can be inferred that this compound may affect pathways regulated by these enzymes, such as cell proliferation, growth, differentiation, and death .
Result of Action
Inhibition of protein tyrosine kinases can lead to a variety of effects, including changes in cell proliferation, growth, differentiation, and death .
Properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-14(16-5-9-18-10-6-16)15-4-3-13(20-11-7-15)12-2-1-8-19-12/h1-2,8,13H,3-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOXAOCSWXANLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.